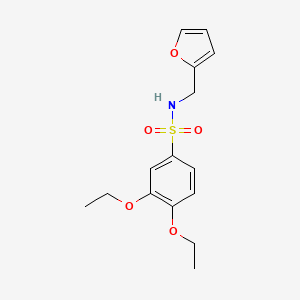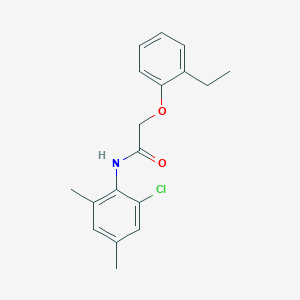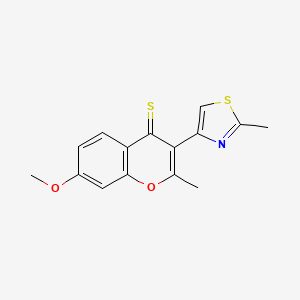
N-(4-iodo-2-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodo-2-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Scientific Research Applications
N-(4-iodo-2-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)furan-2-carboxamide typically involves the reaction of 4-iodo-2-methylaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include furan-2,3-dione derivatives.
Reduction: Products include amines or alcohols.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various biological effects. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)furan-2-carboxamide
- N-(4-chloro-2-methylphenyl)furan-2-carboxamide
- N-(4-fluoro-2-methylphenyl)furan-2-carboxamide
Uniqueness
N-(4-iodo-2-methylphenyl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can enhance its biological activity through halogen bonding. This makes it potentially more effective in certain applications compared to its bromo, chloro, and fluoro counterparts.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZFRCBUANMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![7-(3,4-DIMETHOXYPHENYL)-4-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5591800.png)
![2-(2-NAPHTHYLOXY)-N'~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE](/img/structure/B5591805.png)

![3,6,6-TRIMETHYL-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B5591810.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5591837.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![methyl 4-((5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B5591860.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5591884.png)
![2-(pyridin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)
